3-Iodobenzylamine chemical properties and structure
3-Iodobenzylamine chemical properties and structure
An In-Depth Technical Guide to 3-Iodobenzylamine: Chemical Properties, Structure, and Applications
Abstract
3-Iodobenzylamine is a versatile organic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Characterized by a benzylamine core with an iodine atom at the meta-position, this molecule serves as a crucial building block and synthetic intermediate.[1][2] Its unique reactivity, stemming from the interplay between the nucleophilic amino group and the reactive carbon-iodine bond, enables its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 3-iodobenzylamine, its molecular structure, established synthesis protocols, characteristic reactivity, and key applications, particularly in the development of novel therapeutic agents.
Molecular Structure and Chemical Identity
3-Iodobenzylamine, systematically named (3-iodophenyl)methanamine, consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₂) and an iodine atom at the C3 position.[2][3] This substitution pattern is also referred to as the meta position. The presence of the heavy iodine atom significantly influences the molecule's physical properties and chemical reactivity.
Key Identifiers:
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IUPAC Name: (3-iodophenyl)methanamine[3]
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Synonyms: m-Iodobenzylamine, 3-Iodo-benzenemethanamine[2][3]
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CAS Number: 696-40-2[3]
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Molecular Weight: 233.05 g/mol [3]
Caption: Molecular Structure of 3-Iodobenzylamine (C₇H₈IN).
Physicochemical Properties
3-Iodobenzylamine is typically a white to yellowish crystalline solid or liquid, depending on purity.[1][2] Its solubility profile is characteristic of many organic amines; it has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[1][2]
| Property | Value | Reference(s) |
| Appearance | White or yellowish crystalline solid | [1] |
| Molecular Weight | 233.05 g/mol | [3] |
| Density | 1.748 g/mL at 25 °C | [1] |
| Boiling Point | 132 °C at 8 mmHg | [1] |
| Melting Point (HCl Salt) | 188-190 °C | [4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | |
| Solubility | Difficult to mix in water; soluble in alcohol and chloroform. | [1] |
Synthesis and Experimental Protocols
While several synthetic routes exist, a common and effective method involves the oximation of 3-iodobenzaldehyde followed by reduction. This approach avoids the high temperatures and lower conversion rates of methods like the Leuckart reaction.[5] The use of Raney nickel as a reducing agent is favored over more expensive catalysts like Pd/C due to high yield and product purity.[5]
Protocol: Synthesis via Oximation and Reduction
This two-step protocol describes the synthesis of 3-Iodobenzylamine hydrochloride from 3-iodobenzaldehyde.
Step 1: Oximation of 3-Iodobenzaldehyde
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Combine 3-iodobenzaldehyde (0.1 mol), hydroxylamine hydrochloride (0.11 mol), and sodium acetate (0.12 mol) in a reaction flask with 40 mL of distilled water.[5]
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Stir the mixture vigorously at room temperature. A white powdery solid should appear within 10 minutes.[5]
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Continue the reaction for 3 hours, then cool the flask in an ice-water bath.[5]
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Collect the resulting white needle crystals of 3-iodobenzaldehyde oxime by suction filtration, wash with a small amount of cold water, and dry overnight in a vacuum oven at 50°C.[5]
Step 2: Reduction of 3-Iodobenzaldehyde Oxime
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In a three-necked flask, add the dried 3-iodobenzaldehyde oxime (0.05 mol), Raney nickel (2.9 g), and 50 mL of ethanol.[5]
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Introduce hydrogen gas at normal pressure and stir the suspension vigorously at room temperature for 5 hours.[5]
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After the reaction, filter the mixture to recover the Raney nickel catalyst.[5]
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Acidify the filtrate with a hydrochloric acid solution until the pH reaches 1, causing the precipitation of brown crystals.[5]
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Filter the crude product and recrystallize twice from ethanol to yield the final product, 3-iodobenzylamine hydrochloride.[5]
Caption: Synthesis workflow for 3-Iodobenzylamine Hydrochloride.
Chemical Reactivity and Applications
The utility of 3-iodobenzylamine stems from its dual reactivity. The primary amine group functions as a nucleophile and a base, while the carbon-iodine bond provides a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2]
Key Applications in Drug Development and Research:
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[6] Its structure is a valuable scaffold for creating molecules with potential anti-cancer and anti-inflammatory properties.[6]
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Adenosine Receptor Agonists: 3-Iodobenzylamine hydrochloride is a widely used starting reagent for synthesizing N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives.[4][7][8][9] These compounds are investigated for their high affinity and selectivity for A₃ adenosine receptors, which are implicated in various physiological processes.[7]
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Radiopharmaceutical Chemistry: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making 3-iodobenzylamine and its derivatives valuable precursors for developing radiopharmaceuticals.[10] These radiolabeled molecules are used as molecular probes for imaging and targeted radionuclide therapy in nuclear medicine.[10][11]
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Bioconjugation and Probes: The molecule can be used in bioconjugation to attach biomolecules to surfaces or other compounds.[6] Furthermore, it can be modified to create fluorescent probes for biological imaging and tracking cellular processes.[6]
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Hypervalent Iodine Reagents: The iodo-substituted aromatic ring can be used to generate hypervalent iodine(III) reagents. These reagents are powerful tools in organic synthesis, capable of transferring the benzylamine moiety in electrophilic amination reactions.[12]
Spectroscopic Information
Detailed spectroscopic data for 3-iodobenzylamine and its hydrochloride salt are publicly available and essential for compound verification.
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¹H and ¹³C NMR: Provides detailed information on the hydrogen and carbon framework of the molecule.[3]
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[3]
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bonds of the amine and the aromatic C-H and C-C bonds.[3]
Authoritative spectral data can be accessed through databases such as PubChem and SpectraBase.[3][13][14]
Safety and Handling
3-Iodobenzylamine is classified as a hazardous substance and requires careful handling.
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GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation), and H361 (Suspected of damaging fertility or the unborn child).[3][15]
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Precautionary Measures:
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Do not handle until all safety precautions have been read and understood (P202).
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Wear protective gloves, clothing, eye protection, and face protection (P280).
-
In case of contact with skin, wash with plenty of water (P302 + P352).
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In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
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-
Storage: Store in a well-ventilated place. Keep container tightly closed. It should be protected from light and stored in a dry place.[2][5]
Conclusion
3-Iodobenzylamine is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it an indispensable tool for researchers and drug development professionals. From the synthesis of highly selective adenosine receptor agonists to the development of advanced radiopharmaceuticals and molecular probes, the applications of 3-iodobenzylamine continue to expand, underscoring its importance in the advancement of chemical and biomedical sciences.
References
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ChemBK. (2024). 3-IODOBENZYLAMINE. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Iodobenzylamine. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Iodobenzylamine hydrochloride. PubChem Compound Database. Available at: [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 3-Iodobenzylamine hydrochloride, 97%. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Available at: [Link]
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SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - 1H NMR Spectrum. Available at: [Link]
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SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - FTIR Spectrum. Available at: [Link]
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Pharmaceuticals. (2018). Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy. PMC - PubMed Central. Available at: [Link]
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IAEA. (n.d.). Therapeutic applications of radiopharmaceuticals. Available at: [Link]
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